molecular formula C10H14N2O3 B13888612 1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid

1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13888612
M. Wt: 210.23 g/mol
InChI Key: OCAUIZFMKIYTPA-UHFFFAOYSA-N
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Description

1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is a compound that belongs to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines under mild conditions. One common method is the reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature, which yields pyrazoles in good yields . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of pyrazole derivatives, including 1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid, often employs one-pot multicomponent processes and novel reactants to streamline the synthesis and improve yields. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, oxygen in DMSO

    Reduction: Hydrazine, other reducing agents

    Substitution: Aryl halides, copper powder, palladium catalysts

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxan-4-ylmethyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-ylmethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-1-4-12(11-9)7-8-2-5-15-6-3-8/h1,4,8H,2-3,5-7H2,(H,13,14)

InChI Key

OCAUIZFMKIYTPA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=CC(=N2)C(=O)O

Origin of Product

United States

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